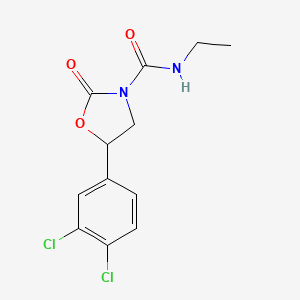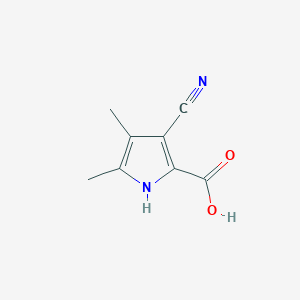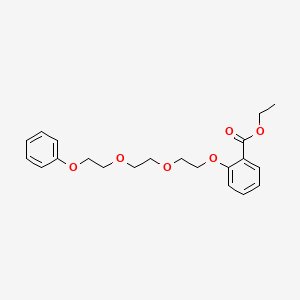
2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a furan ring, a methyl group, and two cyano groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method is the condensation of 2-furylacetonitrile with 2-amino-4,6-dimethylbenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-diamine.
Substitution: N-substituted derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials.
作用機序
The mechanism by which 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and cyano groups can enhance binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-Amino-4-(thiophen-2-yl)-6-methylbenzene-1,3-dicarbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(pyridin-2-yl)-6-methylbenzene-1,3-dicarbonitrile: Contains a pyridine ring, offering different electronic properties.
2-Amino-4-(phenyl)-6-methylbenzene-1,3-dicarbonitrile: Lacks the heterocyclic ring, providing a simpler aromatic system.
Uniqueness
The uniqueness of 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile lies in its combination of a furan ring with cyano groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
特性
CAS番号 |
219616-98-5 |
|---|---|
分子式 |
C13H9N3O |
分子量 |
223.23 g/mol |
IUPAC名 |
2-amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C13H9N3O/c1-8-5-9(12-3-2-4-17-12)11(7-15)13(16)10(8)6-14/h2-5H,16H2,1H3 |
InChIキー |
DITSTDNHJISUMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C#N)N)C#N)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)

![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)

![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)







